tert-Butyl 3-amino-2-propyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate

Drug Design Physicochemical Property Optimization Kinase Inhibitors

tert‑Butyl 3‑amino‑2‑propyl‑2H,4H,5H,6H,7H‑pyrazolo[4,3‑c]pyridine‑5‑carboxylate (CAS 2137633‑89‑5) is a selectively N‑protected, 2‑alkyl‑substituted 3‑amino‑4,5,6,7‑tetrahydro‑1H‑pyrazolo[4,3‑c]pyridine. The compound belongs to a scaffold class that has been demonstrated to fulfill ATP‑competitive kinase binding requirements through a specific arrangement of hydrogen‑bond donors and acceptors.

Molecular Formula C14H24N4O2
Molecular Weight 280.37 g/mol
Cat. No. B12079343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-amino-2-propyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate
Molecular FormulaC14H24N4O2
Molecular Weight280.37 g/mol
Structural Identifiers
SMILESCCCN1C(=C2CN(CCC2=N1)C(=O)OC(C)(C)C)N
InChIInChI=1S/C14H24N4O2/c1-5-7-18-12(15)10-9-17(8-6-11(10)16-18)13(19)20-14(2,3)4/h5-9,15H2,1-4H3
InChIKeyRNNAIGXRKYWBSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-amino-2-propyl-pyrazolo[4,3-c]pyridine-5-carboxylate: A 2‑Propyl‑Substituted 3‑Amino Scaffold for Kinase‑Focused Library Synthesis


tert‑Butyl 3‑amino‑2‑propyl‑2H,4H,5H,6H,7H‑pyrazolo[4,3‑c]pyridine‑5‑carboxylate (CAS 2137633‑89‑5) is a selectively N‑protected, 2‑alkyl‑substituted 3‑amino‑4,5,6,7‑tetrahydro‑1H‑pyrazolo[4,3‑c]pyridine. The compound belongs to a scaffold class that has been demonstrated to fulfill ATP‑competitive kinase binding requirements through a specific arrangement of hydrogen‑bond donors and acceptors [1]. The tert‑butyl carbamate (Boc) group at N5 preserves the secondary amine for late‑stage diversification, while the n‑propyl chain at N2 differentiates this compound from its methyl, ethyl, and isopropyl analogues by offering an intermediate lipophilicity (XLogP3 = 1.5) and an extended, linear alkyl profile for structure‑activity relationship (SAR) exploration.

N-Boc Protection Preserves N5 secondary amine for late-stage diversification via amidation or reductive amination.
2‑n‑Propyl Chain Linear three-carbon substituent provides intermediate computed lipophilicity for SAR exploration.
Scaffold Geometry Pyrazolo[4,3‑c]pyridine core presents ATP‑competitive hydrogen‑bond donor/acceptor topology.

Why 2‑Methyl or 2‑Isopropyl Analogues Cannot Replace the 2‑Propyl Derivative in SAR‑Driven Procurement


While the 2‑position alkyl substituent may appear interchangeable, simple substitution of the n‑propyl group with a methyl, ethyl, or isopropyl moiety alters two key physicochemical parameters that directly influence library design and lead‑optimization campaigns. Computational data show that swapping the n‑propyl chain for a methyl group reduces logP by 0.9 units and removes two rotatable bonds, while the branched isopropyl analogue decreases lipophilicity by 0.2 units and eliminates one degree of torsional freedom [1][2][3]. These differences are not cosmetic; they change the scaffold’s hydrophobic contact surface, conformational entropy penalty upon binding, and passive membrane permeability, all of which can shift a compound’s position in a multiparameter optimization (MPO) score. Consequently, generic substitution introduces uncontrolled confounding variables in SAR tables and can mislead the selection of clinical candidates.

Lipophilicity Shift

Replacing n‑propyl with methyl or isopropyl reduces computed logP, which may alter predicted membrane permeability and SAR optimization trajectories.

Conformational Entropy Difference

Fewer rotatable bonds in the methyl or isopropyl analogues change the entropic penalty upon target binding, potentially skewing binding affinity comparisons.

Quantitative Differentiation of tert-Butyl 3-amino-2-propyl-pyrazolo[4,3-c]pyridine-5-carboxylate Versus Closest Analogues


Lipophilicity Gradient: n‑Propyl Delivers 0.9 Log Unit Higher XLogP3 than 2‑Methyl and 0.2 Units Above 2‑Isopropyl

The 2‑n‑propyl derivative exhibits a computed XLogP3 of 1.5, placing it at a lipophilicity midpoint between the more hydrophobic extended alkyl analogues (e.g., n‑butyl) and the more polar methyl (0.6) or isopropyl (1.3) versions. Each 0.1 log unit difference in predicted logP corresponds to an approximately 26% change in the octanol‑water partition coefficient, which translates into a measurable shift in predicted membrane permeability (logPe) and plasma protein binding (logKa) [1][2][3]. This gradient allows teams to step‑wise tune lipophilicity without altering the hydrogen‑bonding pharmacophore provided by the 3‑amino group.

Lipophilicity Gradient
Cross-study comparable
XLogP3 1.5 vs methyl 0.6 / isopropyl 1.3
Supports intermediate logP selection for permeability-constrained library design.
Computed values; Δ 0.9 vs methyl, 0.2 vs isopropyl.
Drug Design Physicochemical Property Optimization Kinase Inhibitors

Rotatable Bond Count: n‑Propyl Provides 4 Torsional Degrees of Freedom for Induced‑Fit Binding

The n‑propyl substituent adds one additional rotatable bond compared with the isopropyl analogue (4 vs. 3) and two additional rotatable bonds vs. the methyl analogue (4 vs. 2). In the context of the free‑energy change (ΔG = ΔH − TΔS), each rotatable bond frozen upon binding is estimated to contribute 3–5 kJ mol⁻¹ penalty to the binding entropy. The extra rotatable bonds in the n‑propyl chain therefore provide a detectable difference in the entropic cost of binding, which can be exploited when optimizing conformational selection for a target’s hydrophobic pocket [1][2][3].

Rotatable Bonds
Cross-study comparable
4rotatable bonds
methyl 2 / isopropyl 3
Supports fragment-growing entropy optimization for induced-fit binding studies.
+2 vs methyl, +1 vs isopropyl; all exclude Boc rotation.
Conformational Entropy Molecular Recognition Fragment-Based Drug Design

Linear vs. Branched Alkyl Geometry: n‑Propyl Avoids the Steric Compression of the 2‑Isopropyl Analogue

The 2‑isopropyl analogue (CAS 1785222‑54‑9) places a branched methyl group adjacent to the pyrazole ring, causing a 1,3‑diaxial‑like steric interaction with the N3‑amino group when the isopropyl C–H bond is oriented syn‑periplanar to the pyrazole plane. This steric compression reduces the conformational space accessible to the amino group and can alter the vector of the hydrogen‑bond donor. The linear n‑propyl chain eliminates this steric clash, preserving the full rotational freedom of the 3‑amino pharmacophore. The difference is quantifiable through the calculated solvent‑accessible surface area (SASA) of the amino group: n‑propyl SASA ≈ 42.5 Ų vs. isopropyl SASA ≈ 38.7 Ų (AM1‑optimized geometries, implicit water) [1][2].

Amino SASA Estimate
Class-level inference
~42.5 Ų vs ~38.7 Ų (isopropyl)
Reported geometric estimate may influence hydrogen-bond exposure; requires experimental validation.
AM1 semi-empirical, implicit water; no experimental SASA reported.
Steric Effects Protein–Ligand Docking Scaffold Optimization

Crystallographic Baseline: 2‑Methyl Analogue Crystal Structure Provides a Foundation for Understanding the 2‑Propyl Scaffold

The 2‑methyl analogue (tert‑butyl 3‑amino‑2‑methyl‑6,7‑dihydro‑2H‑pyrazolo[4,3‑c]pyridine‑5(4H)‑carboxylate) has been characterized by single‑crystal X‑ray diffraction (Acta Crystallogr. Sect. E Struct. Rep. Online 2010, 66, o1108). The crystal structure reveals a half‑chair conformation of the dihydropiperidine ring and a classical N–H···O and N–H···N intermolecular hydrogen‑bond network linking molecules into double chains along the a axis [1]. Because the 2‑propyl analogue differs only in the length of the N2 alkyl chain, the methyl structure serves as a high‑confidence surrogate for the core geometry, ring pucker, and hydrogen‑bonding donor/acceptor topology. In contrast, no crystal structure is publicly available for the 2‑isopropyl or 2‑propyl derivatives, making the methyl structure the only experimentally validated geometry benchmark for this chemical series.

Crystal Structure Surrogate
Supporting evidence
No X‑ray data vs methyl analogue crystallized (CCDC)
Methyl crystal structure provides geometry benchmark for docking and solid-form development.
Verify solid-state behavior of the propyl derivative independently.
Crystal Engineering Solid-State Chemistry Scaffold Validation

Optimal Procurement Scenarios for tert-Butyl 3-amino-2-propyl-pyrazolo[4,3-c]pyridine-5-carboxylate


Design of Kinase-Focused Compound Libraries Requiring an Intermediate LogP Scaffold

Teams constructing kinase-targeted libraries benefit from the n‑propyl analogue’s XLogP3 of 1.5, which lies within the optimal range (1–2) for oral bioavailability predictors. The methyl analogue (XLogP3 = 0.6) may fail to penetrate cell membranes in phenotypic screens, while the isopropyl analogue (XLogP3 = 1.3) may provide insufficient lipophilicity for targets with deep hydrophobic pockets [1]. The Boc‑protected secondary amine at N5 permits parallel diversification via amide bond formation or reductive amination, directly leveraging the scaffold described by Smyth et al. for kinase inhibitor development [2].

SAR Exploration of N2‑Alkyl Effects on Target Binding and Selectivity

When systematic variation of the N2 substituent is required to probe a hydrophobic sub‑pocket, the n‑propyl compound provides the linear three‑carbon chain geometry without the steric clash associated with the isopropyl group. The difference in rotatable bond count (4 vs. 3 vs. 2) and the corresponding entropic penalty can be quantitatively tracked in isothermal titration calorimetry (ITC) measurements [1]. This compound therefore serves as the essential ‘linear alkyl’ representative in a matched molecular pair analysis alongside the methyl, ethyl, isopropyl, and cyclopropyl analogues.

Solid‑Form and Pre‑Formulation Studies Using a Well‑Characterized Scaffold Core

Although the 2‑propyl compound itself lacks a published crystal structure, the 2‑methyl analogue provides a crystallographically validated model of the core geometry and hydrogen‑bonding network. Procurement of the 2‑propyl derivative alongside the methyl analogue allows comparative solid‑state analysis (e.g., PXRD, DSC, hot‑stage microscopy) to assess how the extended alkyl chain influences packing, melting point, and hygroscopicity—critical parameters for long‑term storage and formulation of advanced intermediates [1].

Late‑Stage Functionalization of the Boc‑Protected Scaffold for PROTAC or ADC Linker Attachment

The simultaneous presence of a Boc‑protected secondary amine (N5) and a free 3‑amino group allows orthogonal deprotection/conjugation strategies. The n‑propyl chain at N2 imparts enough lipophilic character to maintain solubility in organic solvents during solid‑phase synthesis, while still being removable or modifiable if required. This dual‑handle architecture is attractive for constructing proteolysis‑targeting chimeras (PROTACs) or antibody–drug conjugate (ADC) payloads, where precise control over linker attachment points is necessary.

Application
Selection Property
Validation Focus
Kinase-focused library design
Intermediate logP scaffold (XLogP3 ≈ 1.5)
Permeability assay fitness; Boc deprotection efficiency
N2‑alkyl SAR exploration
Linear n‑propyl geometry with 4 rotatable bonds
ITC binding entropy measurement; matched molecular pair analysis
Solid‑form & pre‑formulation studies
Core geometry validated by methyl analogue crystal structure
PXRD / DSC comparison; hygroscopicity assessment
PROTAC / ADC linker attachment
Orthogonal Boc and free amine handles
Conjugation site selectivity; solubility in organic synthesis workflows
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